molecular formula C9H17NO4S B6503834 2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396684-99-3

2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B6503834
CAS No.: 1396684-99-3
M. Wt: 235.30 g/mol
InChI Key: MUHZIARNOTVAEV-UHFFFAOYSA-N
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Description

2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: is a chemical compound with a complex structure that includes a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with a suitable diol precursor, which undergoes cyclization under acidic conditions to form the spirocyclic structure. Subsequent functionalization steps, such as sulfonation, are then employed to introduce the methanesulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methanesulfonyl group can be oxidized to form sulfonic acids.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: : The spirocyclic core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Sulfonic acids.

  • Reduction: : Alcohols or other reduced derivatives.

  • Substitution: : Amides, esters, or other substituted spirocyclic compounds.

Scientific Research Applications

2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : Its unique structure may find use in materials science, such as in the design of novel polymers or catalysts.

Mechanism of Action

The mechanism by which 2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: can be compared to other spirocyclic compounds, such as 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane and 2-[(4-methylphenyl)sulfonyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane . While these compounds share the spirocyclic core, the presence of different substituents can lead to variations in their chemical properties and potential applications. The uniqueness of This compound lies in its specific functional groups, which can impart distinct reactivity and biological activity.

Properties

IUPAC Name

7,7-dimethyl-2-methylsulfonyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-8(2)13-6-9(7-14-8)4-10(5-9)15(3,11)12/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHZIARNOTVAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)S(=O)(=O)C)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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